molecular formula C4H10N4O B7809846 Imidazolidinyl urea

Imidazolidinyl urea

Cat. No.: B7809846
M. Wt: 130.15 g/mol
InChI Key: HJOKGKCVJCJKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolidinyl urea is an antimicrobial preservative widely used in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a potent antimicrobial agent. This compound helps in preventing the growth of bacteria, yeast, and molds, thereby extending the shelf life of products .

Scientific Research Applications

Imidazolidinyl urea has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. The overall reaction can be summarized as follows: [ \text{Allantoin} + 3 \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction is carefully controlled to ensure the correct proportions of reactants and optimal reaction conditions. The final product is a mixture of different formaldehyde addition products, including polymers .

Chemical Reactions Analysis

Types of Reactions

Imidazolidinyl urea primarily undergoes hydrolysis and formaldehyde release reactions. It can also participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: In the presence of water, this compound releases formaldehyde.

    Substitution: Various reagents can be used to replace the hydroxymethyl groups, depending on the desired product.

Major Products

The major product formed from the hydrolysis of this compound is formaldehyde. In substitution reactions, the products vary based on the reagents used .

Mechanism of Action

Imidazolidinyl urea works by releasing small amounts of formaldehyde, which is a powerful antimicrobial agent. Formaldehyde cross-links with proteins and other molecules in the cell walls of bacteria, preventing them from reproducing and causing damage . This gradual release helps to keep products microbe-free over time.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formaldehyde release mechanism, which provides long-lasting antimicrobial effects. It is also compatible with a wide range of cosmetic ingredients, making it a versatile preservative .

Properties

IUPAC Name

imidazolidin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKGKCVJCJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.